molecular formula C17H15ClN2O2 B2730819 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 272770-04-4

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2730819
CAS No.: 272770-04-4
M. Wt: 314.77
InChI Key: GLDJTIBYIWYOML-UHFFFAOYSA-N
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Description

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is often refluxed in an organic solvent like dichloromethane to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound can be studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Research into its potential therapeutic effects, including anxiolytic or sedative properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the chlorobenzoyl group, which can influence its chemical reactivity and potential applications. This structural feature may also affect its binding affinity and selectivity for specific biological targets, distinguishing it from other benzodiazepines.

Properties

IUPAC Name

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDJTIBYIWYOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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